![molecular formula C23H28N2O2S B3624759 N-mesityl-2-[4-(1-piperidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B3624759.png)
N-mesityl-2-[4-(1-piperidinylcarbonothioyl)phenoxy]acetamide
Overview
Description
N-mesityl-2-[4-(1-piperidinylcarbonothioyl)phenoxy]acetamide is a complex organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a mesityl group, a piperidinylcarbonothioyl group, and a phenoxyacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-[4-(1-piperidinylcarbonothioyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of mesityl chloride with 4-(1-piperidinylcarbonothioyl)phenol to form an intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-[4-(1-piperidinylcarbonothioyl)phenoxy]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mesityl or piperidinylcarbonothioyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-mesityl-2-[4-(1-piperidinylcarbonothioyl)phenoxy]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-mesityl-2-[4-(1-piperidinylcarbonothioyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The mesityl and piperidinylcarbonothioyl groups play crucial roles in its binding affinity and specificity, influencing the pathways involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-[4-(1-piperidinylcarbonothioyl)phenoxy]acetamide
- N-mesityl-2-[4-(1-piperidinylcarbonothioyl)phenoxy]propionamide
- N-mesityl-2-[4-(1-piperidinylcarbonothioyl)phenoxy]butyramide
Uniqueness
N-mesityl-2-[4-(1-piperidinylcarbonothioyl)phenoxy]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the mesityl group enhances its stability and reactivity, while the piperidinylcarbonothioyl group contributes to its binding interactions with molecular targets.
Properties
IUPAC Name |
2-[4-(piperidine-1-carbothioyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2S/c1-16-13-17(2)22(18(3)14-16)24-21(26)15-27-20-9-7-19(8-10-20)23(28)25-11-5-4-6-12-25/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHMTGVLGUQWMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C(=S)N3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.